molecular formula C12H11NO3 B1330598 2-[(Furan-2-Ylmethyl)amino]benzoic Acid CAS No. 501661-50-3

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Cat. No.: B1330598
CAS No.: 501661-50-3
M. Wt: 217.22 g/mol
InChI Key: CKOPWCOBXHDAOZ-UHFFFAOYSA-N
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Description

2-[(Furan-2-Ylmethyl)amino]benzoic Acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring attached to a benzoic acid moiety through an amino linkage. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-Ylmethyl)amino]benzoic Acid typically involves the reaction of furan-2-carbaldehyde with 2-aminobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product. One common method involves the use of a condensation reaction, where the furan-2-carbaldehyde and 2-aminobenzoic acid are heated together in a solvent such as ethanol, with an acid catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-Ylmethyl)amino]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Furan-2-Ylmethyl)amino]benzoic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-Ylmethyl)amino]benzoic Acid involves its interaction with specific molecular targets. The furan ring and amino group are believed to play a crucial role in its biological activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Furan-2-Ylmethyl)amino]benzoic Acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPWCOBXHDAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318487
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501661-50-3
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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